2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide
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Overview
Description
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 4-chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H8ClF3N2O |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(10)8(16)15-7-4-6(2-3-14-7)9(11,12)13/h2-5H,1H3,(H,14,15,16) |
InChI Key |
UXXDMTAQUUMJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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